(S)-1-(4-Bromophenyl)ethanol

Beschreibung

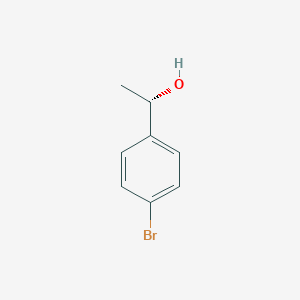

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-1-(4-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDTYSBVMBQIBT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100760-04-1 | |

| Record name | (S)-1-(4-bromophenyl) ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Overview of Chiral Arylethanols in Contemporary Organic Chemistry

Significance of Enantiomerically Pure Alcohols in Asymmetric Synthesis

Enantiomerically pure alcohols are crucial intermediates in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. nih.gov The demand for such pure compounds is ever-increasing, particularly in the pharmaceutical, agrochemical, and materials science industries, where the chirality of a molecule can profoundly influence its biological activity and physical properties. nih.govpnas.org The synthesis of these enantiopure alcohols can be achieved through various methods, including the use of chiral catalysts or auxiliaries, which guide the reaction to favor the formation of one enantiomer over the other. numberanalytics.com Biocatalytic approaches, employing enzymes, are also recognized as an effective and environmentally friendly alternative for producing these valuable building blocks due to their high enantioselectivity under mild conditions. nih.gov

The development of new methods for the asymmetric synthesis of enantiomerically pure compounds remains a significant challenge for synthetic organic chemists. pnas.org The ability to produce alcohols with a high degree of enantiomeric purity (≥99% ee) is a continuous pursuit, driven by the stringent requirements of regulatory bodies like the U.S. Food and Drug Administration for chiral bioactive molecules. pnas.org

The Role of Halogenated Aromatic Scaffolds in Medicinal Chemistry and Materials Science

Halogenated aromatic scaffolds are integral components in the design and discovery of new drugs and materials. The incorporation of halogen atoms, such as bromine, into an aromatic ring can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netmdpi.com Approximately one-third of drugs in clinical development contain a halogen, highlighting their importance in medicinal chemistry. researchgate.net

In medicinal chemistry, halogens are often used to enhance membrane permeability and modify metabolic degradation processes. researchgate.net Furthermore, halogen atoms can participate in halogen bonding, a noncovalent interaction that can contribute to the binding affinity of a ligand to a protein. researchgate.netacs.org This interaction is increasingly being exploited in rational drug design. researchgate.net

In materials science, halogenated aromatic compounds are used in the development of functional organic materials. researchgate.net The presence of a halogen atom can influence the packing of molecules in the solid state, affecting the material's electronic and optical properties.

Strategic Importance of (S)-1-(4-Bromophenyl)ethanol as a Chiral Building Block

This compound is a prime example of a chiral building block that combines the key features of an enantiomerically pure alcohol and a halogenated aromatic scaffold. This unique combination makes it a highly valuable intermediate in the synthesis of a variety of complex and biologically active molecules. scialert.net

The strategic importance of this compound lies in its dual functionality. The chiral hydroxyl group serves as a handle for the introduction of new stereocenters, while the bromo-substituted phenyl ring allows for a range of chemical modifications, most notably through cross-coupling reactions. This versatility enables the construction of complex molecular architectures with precise control over stereochemistry and substitution patterns. The bromine atom, being an electron-withdrawing group, also influences the reactivity of the aromatic ring.

The rise of this compound as a key intermediate is linked to the broader advancements in asymmetric synthesis and catalysis. The development of efficient methods for the enantioselective reduction of the corresponding ketone, 1-(4-bromophenyl)ethanone, has been a critical factor in making this chiral alcohol readily accessible. almacgroup.com Biocatalytic methods, using microorganisms or isolated enzymes, have proven to be particularly effective in producing this compound with high enantiomeric excess. scialert.netusm.my Its utility as a precursor for various pharmaceuticals and other fine chemicals has further cemented its importance in the field. scialert.netusm.my

General Considerations for its Application in Complex Molecule Construction

Overview of Research Trajectories for Chiral Secondary Alcohols Bearing Halogenated Phenyl Moieties

Current research in the field of chiral secondary alcohols with halogenated phenyl groups is focused on several key areas. A major trajectory involves the development of more efficient and sustainable synthetic methods, including the use of novel catalysts and biocatalysts. almacgroup.com There is also a strong emphasis on expanding the substrate scope of these reactions to include a wider variety of substituted ketones.

Another significant research direction is the application of these chiral alcohols in the synthesis of novel bioactive compounds and functional materials. mdpi.comresearchgate.net The unique properties conferred by the halogen atom and the chiral center are being leveraged to design molecules with enhanced biological activity and specific material properties. The exploration of halogen bonding in molecular recognition and catalysis is also a burgeoning area of research. researchgate.netacs.org

Advanced Asymmetric Synthesis Methodologies for Enantiopure S 1 4 Bromophenyl Ethanol

Catalytic Enantioselective Reduction of 4'-Bromoacetophenone (B126571)

The conversion of 4'-bromoacetophenone to (S)-1-(4-bromophenyl)ethanol through catalytic enantioselective reduction represents a highly efficient and atom-economical approach. This transformation is predominantly achieved through two main strategies: Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH). Both methodologies rely on the use of chiral catalysts to control the stereochemical outcome of the reduction.

Asymmetric Transfer Hydrogenation (ATH) Approaches

Asymmetric transfer hydrogenation has emerged as a practical and versatile method for the reduction of prochiral ketones. This technique typically utilizes a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a chiral transition metal complex. The development of highly active and selective catalysts, particularly those based on ruthenium, rhodium, and iridium, has been pivotal to the success of this approach.

Chiral ruthenium complexes are among the most extensively studied and successfully applied catalysts for the ATH of ketones. yok.gov.tr A significant breakthrough in this field was the development of catalysts based on N-sulfonated diamines and related ligands. For instance, ruthenium(II) complexes bearing chiral N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligands have demonstrated high efficiency in the ATH of aromatic ketones. nih.gov

The catalytic performance of these ruthenium systems is highly dependent on the ligand structure and the reaction conditions. Research has shown that modifications to the TsDPEN ligand, such as the introduction of different substituents on the sulfonyl group or the diamine backbone, can significantly influence both the activity and the enantioselectivity of the catalyst. For the reduction of 4'-bromoacetophenone, ruthenium catalysts have been shown to provide the corresponding (S)-alcohol with high enantiomeric excess (ee). In one study, a ruthenium catalyst with a chiral bis(phosphinite) ligand demonstrated excellent conversion and enantioselectivity in the ATH of p-bromoacetophenone. yok.gov.tr

Table 1: Performance of Chiral Ruthenium-Based Catalysts in the ATH of 4'-Bromoacetophenone This table is interactive. Click on the headers to sort the data.

| Catalyst/Ligand System | Hydrogen Source | Solvent | Time (h) | Conversion (%) | ee (%) | Configuration | Reference |

|---|---|---|---|---|---|---|---|

| Ru(II)-Phosphinite Complex | Isopropyl alcohol | Isopropyl alcohol | - | >95 | 90 (for p-chloroacetophenone) | - | yok.gov.tr |

| Ru-4 (Amino alcohol ligand) | HCOONa | Water | 2 | >99 | 74 | - | |

| Ru-TsDPEN derivative | HCOOH/NEt3 | - | - | High | 94 | S | nih.gov |

Alongside ruthenium, chiral rhodium and iridium complexes have proven to be highly effective catalysts for the ATH of 4'-bromoacetophenone. researchgate.net Iridium catalysts, in particular, have garnered significant attention due to their high activity. Cyclometalated iridium(III) complexes with chiral mesoionic N-heterocyclic carbene (MIC) ligands have been successfully employed in the ATH of 4-bromoacetophenone, achieving up to 92% ee. researchgate.net

Rhodium complexes have also been utilized, often in combination with chiral N-heterocyclic carbene (NHC)-based ligands. researchgate.net The choice of the metal center can have a profound impact on the catalytic outcome. While iridium catalysts often exhibit higher activity, ruthenium and rhodium catalysts can sometimes offer superior enantioselectivity depending on the specific ligand and substrate. nih.gov

Table 2: Performance of Rhodium and Iridium Catalyst Systems in the ATH of 4'-Bromoacetophenone This table is interactive. Click on the headers to sort the data.

| Catalyst/Ligand System | Hydrogen Source | Solvent | Time (h) | Conversion (%) | ee (%) | Configuration | Reference |

|---|---|---|---|---|---|---|---|

| Ir(III)-MIC Complex | - | - | - | - | 92 | S | researchgate.net |

| [IrCl(Cp*){(R,R,R)-CsDPEN}] | HCOONa | Water | - | High | High | - | |

| Rh(I)-NHC-phenolimine | Isopropyl alcohol | - | - | Active at RT | - | - | researchgate.net |

The design of the chiral ligand is paramount in achieving high enantioselectivity and efficiency in ATH reactions. A successful ligand must create a well-defined chiral environment around the metal center, enabling effective discrimination between the two prochiral faces of the ketone. Key strategies in ligand design include:

Introduction of Steric Bulk and Electronic Tuning: The steric and electronic properties of the ligand can be fine-tuned to optimize catalyst performance. For example, bulky substituents on the ligand can create a more rigid and defined chiral pocket, leading to higher enantioselectivity.

Development of Pincer Ligands: Chiral pincer complexes, which feature a central coordinating atom flanked by two donor groups, have emerged as a powerful class of ligands. Their rigid framework allows for precise control over the stereochemical environment of the metal center.

Use of Bifunctional Ligands: Ligands containing both a coordinating group and a functional group capable of secondary interactions (e.g., hydrogen bonding) can enhance both activity and enantioselectivity. The N-H moiety in ligands like TsDPEN is believed to participate in the hydrogen transfer mechanism, contributing to the high efficiency of these catalysts.

Immobilization and Recyclability: To improve the practical applicability of these catalysts, strategies for their immobilization on solid supports or in ionic liquids have been developed. This facilitates catalyst separation and recycling without significant loss of activity or selectivity.

Rhodium and Iridium Catalyst Systems for Highly Enantioselective Reduction

Asymmetric Hydrogenation (AH) Utilizing Heterogeneous and Homogeneous Catalysts

Asymmetric hydrogenation, which employs molecular hydrogen (H₂) as the reductant, is another powerful technique for the enantioselective synthesis of chiral alcohols. This method can be performed using either homogeneous or heterogeneous catalysts, with the former being more common for achieving high enantioselectivity.

The development of chiral phosphine (B1218219) ligands has been a driving force in the field of asymmetric hydrogenation. Ruthenium complexes of chiral diphosphines, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and its derivatives, are highly effective catalysts for the asymmetric hydrogenation of a wide range of ketones, including 4'-bromoacetophenone. acs.org

The combination of a chiral diphosphine and a chiral diamine in the ruthenium complex can lead to a "chiral amplification" effect, where the mismatched and matched combinations of ligands result in significantly different enantioselectivities. This allows for the use of racemic or enantiomerically impure ligands to achieve high enantiomeric excess in the product. For instance, ruthenium complexes of rac- and (S,S)-1,2-bis((diphenylphosphino)methyl)cyclohexane have been shown to be highly active and enantioselective catalysts for the asymmetric hydrogenation of aryl ketones. acs.org

Table 3: Performance of Chiral Phosphine Ligand-Mediated Ruthenium Catalysts in the AH of 4'-Bromoacetophenone This table is interactive. Click on the headers to sort the data.

| Catalyst/Ligand System | H₂ Pressure (atm) | Solvent | Base | Time (h) | Conversion (%) | ee (%) | Configuration | Reference |

|---|---|---|---|---|---|---|---|---|

| RuCl₂((S,S)-diphosphine)(diamine) | - | Isopropyl alcohol | t-BuOK | - | High | >90 (for similar substrates) | S | acs.org |

| RuH₂((S)-tolbinap)((S,S)-dpen) | - | - | - | - | - | 93.4 (predicted) | - | rsc.org |

Metal-Organic Framework (MOF)-Based Catalytic Systems

Metal-Organic Frameworks (MOFs) have emerged as superior materials for enzyme immobilization due to their high specific surface area, significant porosity, and the tunable nature of their pore sizes. researchgate.net These characteristics make them attractive alternatives to conventional chemical catalysts in industrial applications. researchgate.net

One notable application involves the immobilization of Lipase (B570770) AK from Pseudomonas fluorescens on a cobalt-based MOF (Co-MOF). researchgate.net This biocatalyst, designated as [email protected]2-Co-MOF, has proven to be highly efficient in the enantiospecific transesterification of racemic 1-(4-bromophenyl)ethanol (B1212655). researchgate.net In this process, the enzyme selectively acylates the (R)-enantiomer, leaving the desired this compound unreacted and in high enantiomeric purity. Under optimal conditions, this method achieves a conversion of 50.42%, resulting in an enantiomeric excess (e.e.) of over 99% for the remaining (S)-substrate. researchgate.net The activity of the immobilized lipase was found to be eight times higher than that of the free enzyme. researchgate.net

Another approach utilizes a cobalt-based MOF that contains both Lewis acidic Co(II) sites and Brønsted acidic carboxylate groups. rsc.org This MOF functions as a robust heterogeneous catalyst for the base-free transfer hydrogenation of various carbonyl compounds, including 4'-bromoacetophenone, using isopropanol as a green hydrogen source. rsc.org The dual acidic nature of the MOF plays a crucial role in the catalytic cycle, facilitating the reduction to 1-(4-bromophenyl)ethanol. rsc.org

Enantioselective Hydrosilylation of Prochiral Ketones

The asymmetric hydrosilylation of prochiral ketones, such as 4'-bromoacetophenone, is a powerful method for producing chiral secondary alcohols like this compound. znaturforsch.com This reaction involves the addition of a silicon hydride (silane) across the carbonyl double bond, followed by hydrolysis to yield the alcohol. The key to success lies in the use of a chiral catalyst that directs the stereochemical outcome of the hydride addition.

Catalyst Design for Chiral Hydrosilylation

The design of the chiral catalyst is paramount for achieving high enantioselectivity. Various transition metal complexes with chiral ligands have been developed for this purpose.

Rhodium-Based Catalysts : Chiral N-heterocyclic carbene (NHC) complexes of rhodium have been successfully employed. znaturforsch.comrsc.org For instance, a catalyst synthesized from an axially chiral BINAM-derived ligand and a rhodium precursor demonstrated excellent performance in the hydrosilylation of aryl alkyl ketones. rsc.org Using this catalyst, 2-bromoacetophenone (B140003) was reduced to the corresponding alcohol with a 97% e.e. and in 92% yield. rsc.org Similarly, rhodium(I) complexes with novel C2-symmetric chiral bisoxazoline ligands, derived from tartaric acid and amino acids, have been studied for the hydrosilylation of acetophenone (B1666503). capes.gov.br

Zinc-Based Catalysts : Chiral phosphotriesters represent a less explored class of ligands in metal catalysis. academie-sciences.fr Novel chiral BINOL-derived mono- and bisphosphates have been applied in the zinc-catalyzed hydrosilylation of acetophenone derivatives. While the enantiomeric excess achieved for the model substrate acetophenone was moderate (up to 34% ee), this research opens a new avenue for ligand design in this transformation. academie-sciences.fr

The table below summarizes the performance of selected catalysts in the hydrosilylation of acetophenone derivatives.

| Catalyst System | Ketone Substrate | Silane | Yield (%) | ee (%) | Reference |

| Axially Chiral Rh-NHC | 2-Bromoacetophenone | PhSiH2 | 92 | 97 | rsc.org |

| ZnEt2 / Chiral Phosphate C | Acetophenone | DEMS | 92 | 34 | academie-sciences.fr |

| Rh/(+)DIOP | Acetophenone | H2SiPh2 | ~100 | 27 | iupac.org |

| Rh/(+)DIOP | Acetophenone | H2SiNpPh | ~100 | 48 | iupac.org |

Mechanistic Aspects of Stereoselective Silicon Hydride Addition

The mechanism of hydrosilylation and the origin of stereoselectivity are complex and depend on the catalyst system. For many transition-metal-catalyzed hydrosilylations, the reaction proceeds through a catalytic cycle involving the formation of a metal-hydride intermediate. rsc.org

In a proposed redox-neutral Ni(II) catalytic cycle for the hydrosilylation of allenes, a nickel hydride (Ni–H) intermediate is formed via transmetalation. rsc.org A similar principle can be applied to ketone reduction, where the prochiral ketone coordinates to the chiral metal complex. The subsequent migratory insertion of the hydride from the metal to the carbonyl carbon occurs in a stereochemically controlled manner, dictated by the steric and electronic properties of the chiral ligand. The resulting silyl (B83357) enol ether is then hydrolyzed to furnish the chiral alcohol.

For palladium-on-charcoal catalyzed hydrosilylation of enones, the mechanism involves the adsorption of the carbonyl compound onto a silyl-covered palladium surface, where it is O-silylated and then reduced by a hydride addition. jyu.fi The stereoselectivity is influenced by the conformer populations of the starting material. jyu.fi In rhodium-catalyzed reactions, an outer-sphere mechanism where a carboxylate fragment acts as a silyl carrier has been proposed for alkyne hydrosilylation, highlighting the diverse mechanistic pathways possible. acs.org

Other Transition Metal-Catalyzed Asymmetric Reduction Protocols

Beyond hydrosilylation, asymmetric transfer hydrogenation (ATH) is a widely used and practical method for the reduction of prochiral ketones. mdpi.com This technique typically employs a hydrogen donor, such as isopropanol or formic acid, in conjunction with a transition metal catalyst. mdpi.com

Ruthenium(II) complexes coordinated with N-arylsulfonyl-diamine ligands, like Noyori's [RuCl(η6-arene)(N-TsDPEN)] complexes, are exemplary catalysts for this transformation. mdpi.com These catalysts operate via a metal-ligand bifunctional mechanism. The reduction of α-bromoacetophenone, a close analogue of 4'-bromoacetophenone, using a HCOOH/triethylamine azeotrope or in a H₂O/CH₂Cl₂ mixture with a chiral Ru(II) catalyst, proceeds with high enantioselectivity, achieving up to 94% ee. mdpi.com The reaction is often faster in aqueous media and can be performed without organic solvents, aligning with the principles of green chemistry.

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for producing chiral compounds. conicet.gov.ar The use of whole cells or isolated enzymes for the reduction of prochiral ketones often results in products with excellent enantiomeric purity under mild reaction conditions. conicet.gov.arnih.gov

Chemoenzymatic Reduction of 4'-Bromoacetophenone

The bioreduction of 4'-bromoacetophenone to this compound has been successfully achieved using various microorganisms. The stereochemical outcome of the reduction is dependent on the specific enzymes present in the biocatalyst.

Several microbial strains have been screened for their ability to reduce 4'-bromoacetophenone stereoselectively. For example, the yeast Rhodotorula rubra has been shown to produce this compound with 97.6% conversion and a high enantiomeric excess of 98.8%. researchgate.net In contrast, Geotrichum candidum reduces the same substrate to the (R)-enantiomer with 98.9% conversion and >99% ee. researchgate.net

Plant-based biocatalysts have also been explored. Eryngium horridum Malme, a native weed, was found to be an effective biocatalyst for the reduction of various acetophenones, yielding the corresponding (S)-alcohols with excellent enantiomeric excesses. conicet.gov.ar

The enzyme (S)-1-phenylethanol dehydrogenase (PEDH) from the denitrifying bacterium Aromatoleum aromaticum has been identified as a highly selective catalyst. nih.gov It reduces a wide range of ketones, including 4′-bromoacetophenone, to the corresponding (S)-alcohols with 100% conversion and excellent enantioselectivity. nih.gov

The table below presents results from the bioreduction of 4'-bromoacetophenone.

| Biocatalyst | Product Enantiomer | Conversion (%) | ee (%) | Reference |

| Rhodotorula rubra | (S) | 97.6 | 98.8 | researchgate.net |

| Geotrichum candidum | (R) | 98.9 | >99 | researchgate.net |

| Aromatoleum aromaticum (PEDH) | (S) | 100 | >99 | nih.gov |

| Eryngium horridum Malme | (S) | 43 | >99 | conicet.gov.ar |

Enzyme Screening and Engineering for Optimal Activity and Enantioselectivity

Stereoselective Hydroxylation Reactions

While biocatalytic reduction of ketones is a dominant strategy, stereoselective hydroxylation of a precursor molecule presents an alternative, though less common, route to this compound. This approach would involve the direct and selective introduction of a hydroxyl group in a stereocontrolled manner. However, literature specifically detailing the stereoselective hydroxylation to produce this compound is not as prevalent as reports on ketone reduction.

Chiral Resolution Techniques for Racemic 1-(4-Bromophenyl)ethanol

In cases where a racemic mixture of 1-(4-bromophenyl)ethanol is produced, chiral resolution techniques are employed to separate the desired (S)-enantiomer from the (R)-enantiomer.

Classical Resolution Strategies Utilizing Chiral Derivatizing Agents

Classical resolution involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Once separated, the desired diastereomer is treated to cleave the chiral auxiliary, yielding the enantiopure this compound.

Dynamic Kinetic Resolution (DKR) Combined with Catalytic Asymmetric Transformation

Dynamic kinetic resolution (DKR) is a more advanced and efficient method for resolving racemic mixtures, with the potential to convert the entire racemic starting material into the desired enantiomer, thus achieving a theoretical yield of 100%. DKR combines the kinetic resolution of a racemate with an in situ racemization of the slower-reacting enantiomer.

In the context of producing this compound, a DKR process could involve the enantioselective oxidation of the (R)-enantiomer of 1-(4-bromophenyl)ethanol to the corresponding ketone, 4-bromoacetophenone. This oxidation is often catalyzed by a selective enzyme or a chemical catalyst. Simultaneously, a second catalyst, either chemical or enzymatic, facilitates the racemization of the remaining alcohol, ensuring a continuous supply of the (R)-enantiomer for the oxidation reaction. Alternatively, the formed ketone can be asymmetrically reduced back to the desired (S)-alcohol.

Enzymatic Kinetic Resolution (EKR) Using Lipases and Esterases

Enzymatic kinetic resolution (EKR) is a powerful technique for the separation of enantiomers. This method utilizes the stereoselectivity of enzymes, such as lipases and esterases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. In the case of racemic 1-(4-bromophenyl)ethanol, EKR is a well-established method for obtaining the (S)-enantiomer.

Lipases, in particular, have demonstrated high efficiency and enantioselectivity in the resolution of aryl secondary alcohols. A common approach involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate, in a non-polar solvent. For instance, lipase B from Candida antarctica (often immobilized as Novozym 435) has been shown to be a highly effective biocatalyst for the kinetic resolution of 1-(4-bromophenyl)ethanol. researchgate.net This enzyme preferentially acetylates the (R)-enantiomer, leaving behind the desired this compound with high enantiomeric excess (ee). nih.gov Studies have shown that under optimal conditions, this method can yield this compound with an ee of over 99%. nih.gov

Similarly, lipases from other microbial sources, such as Pseudomonas cepacia, have also been successfully employed. mdpi.com The choice of enzyme, solvent, acyl donor, and reaction conditions can significantly influence the conversion rate and the enantiomeric excess of the product. mdpi.comresearchgate.net Esterases have also been investigated for the kinetic resolution of similar compounds, often through the hydrolysis of a corresponding racemic ester. google.com

The following table summarizes representative results from the enzymatic kinetic resolution of 1-(4-bromophenyl)ethanol and related compounds.

| Enzyme | Substrate | Reaction Type | Acyl Donor/Solvent | Product | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B (Novozym 435) | (±)-1-(4-Bromophenyl)ethanol | Transesterification | Vinyl acetate/Hexane | This compound | >99% | nih.gov |

| Pseudomonas cepacia Lipase | Racemic alcohol precursor for Ivabradine | Esterification/Hydrolysis | Various | (S)-alcohol precursor | up to 96:4 e.r. | mdpi.com |

| Esterase XL13 | Racemic 1-phenylethanol | Transesterification | Vinyl acetate | S-(-)-1-phenylethanol | 96% | google.com |

| Pig Liver Esterase | Epichlorohydrin carbonate | Asymmetric hydrolysis | Aqueous buffer | Chiral carbonate | E-value = 38 | researchgate.net |

Chromatographic Enantioseparation Methods

Chromatographic techniques provide a powerful alternative for the separation of enantiomers, including this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most common methods.

In HPLC, the separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase. Various types of CSPs have been developed and successfully applied to the resolution of 1-(4-bromophenyl)ethanol and similar chiral alcohols. For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. Another approach involves the use of cyclodextrin-based CSPs. For example, a mono-6-(3-methylimidazolium)-6-deoxyperphenylcarbamoyl-β-cyclodextrin chloride CSP has been used for the separation of 1-(p-bromophenyl)ethanol in supercritical fluid chromatography (SFC). fagg.be

A different strategy in HPLC involves the derivatization of the racemic alcohol with a chiral agent to form diastereomers, which can then be separated on a non-chiral stationary phase like silica (B1680970) gel. mdpi.com For example, racemic 1-(4-bromophenyl)ethanol can be esterified with a chiral acid, and the resulting diastereomeric esters can be separated by HPLC. mdpi.com

Gas chromatography with a chiral stationary phase is another effective method for enantioseparation. This technique is particularly useful for the analysis of volatile compounds.

Crystallization of host-guest complexes can also be employed for enantioseparation. It has been demonstrated that racemic 1-(p-bromophenyl)ethanol can be resolved by the successive recrystallization of its supramolecular complexes with permethylated β-cyclodextrin. researchgate.net

The table below provides examples of chromatographic methods used for the enantioseparation of 1-(4-bromophenyl)ethanol.

| Chromatography Technique | Chiral Stationary Phase (CSP) / Method | Mobile Phase / Conditions | Compound Separated | Outcome | Reference |

| HPLC | Silica gel (after derivatization with a chiral acid) | Not specified | Diastereomeric esters of 1-(4-Bromophenyl)ethanol | Good separation (α = 1.1, Rs = 1.3) | mdpi.com |

| Supercritical Fluid Chromatography (SFC) | Mono-6-(3-methylimidazolium)-6-deoxyperphenylcarbamoyl-β-cyclodextrin chloride | CO2/2-propanol (97/3) (v/v) | 1-(p-Bromophenyl)ethanol | Successful enantioseparation | fagg.be |

| HPLC | Chirosil RCA(+) ((+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid on silica gel) | Water/acetonitrile or methanol (B129727) with 0.1% HClO4 | 1-(4-Bromophenyl)-ethylamine | Baseline separation | researchgate.net |

| Crystallization | Permethylated β-cyclodextrin | Aqueous solution | 1-(p-Bromophenyl)ethanol | Quantitative resolution | researchgate.net |

De Novo Chiral Synthesis from Non-Chiral Precursors via Stereocontrol

De novo synthesis offers a direct route to enantiopure this compound from non-chiral starting materials through the use of chiral catalysts or auxiliaries that control the stereochemical outcome of the reaction. This approach avoids the need for resolving a racemic mixture, making it a highly atom-economical strategy.

A prominent method for the de novo synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 4-bromoacetophenone. This transformation can be achieved using various chiral catalysts and reducing agents. Asymmetric transfer hydrogenation (ATH) is a widely used technique, often employing chiral ruthenium or rhodium complexes as catalysts in the presence of a hydrogen donor like isopropanol or formic acid.

Another powerful approach is the asymmetric reduction using chiral borane (B79455) reagents or catalysts. For example, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-known method for the enantioselective reduction of ketones.

Furthermore, biocatalytic asymmetric reduction using whole-cell systems or isolated enzymes (ketoreductases) has emerged as a green and efficient alternative. For instance, the asymmetric reduction of 1-(4-bromo-phenyl)-ethanone using the fungus Aspergillus niger as a biocatalyst has been reported to produce (R)-1-(4-bromo-phenyl)-ethanol with high enantiomeric excess. researchgate.net By selecting a biocatalyst with the opposite stereopreference, the (S)-enantiomer can be obtained.

The development of novel chiral ligands and catalysts is an active area of research to improve the enantioselectivity and efficiency of these de novo synthetic methods. metu.edu.trmetu.edu.tr These methods often involve the creation of a chiral environment around the reacting substrate, directing the reaction to form one enantiomer preferentially.

| Precursor | Reaction Type | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| 4-Bromoacetophenone | Asymmetric Reduction | Aspergillus niger (biocatalyst) | (R)-1-(4-Bromo-phenyl)-ethanol | 99.9% | researchgate.net |

| Benzaldehyde (B42025) | Asymmetric Diethylzinc Addition | Chiral ligand (2S,3R)-(-)-35 | (S)-1-Phenylethanol | 88% | metu.edu.tr |

| meso-Anhydride | Desymmetrization | Quinine/Quinidine | Chiral monoester | up to 98% | |

| Prochiral Substrate | Asymmetric aza-Michael addition | Chiral β-amino acids | Chiral arylethylamines | Excellent ee | mdpi.com |

Stereochemical Control and Mechanistic Insights in Reactions Involving S 1 4 Bromophenyl Ethanol

Pathways of Chiral Induction and Stereochemical Transfer

The synthesis of chiral molecules using (S)-1-(4-Bromophenyl)ethanol often involves the transfer of its inherent chirality to a new stereocenter. This process, known as stereochemical transfer, is fundamental to asymmetric synthesis.

One common pathway is through asymmetric reduction of the corresponding prochiral ketone, 4-bromoacetophenone. This can be achieved with high enantioselectivity using chiral catalysts. For instance, Noyori-type ruthenium catalysts, such as [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)], are effective for the asymmetric transfer hydrogenation of 4-bromoacetophenone, yielding this compound with high enantiomeric excess (ee). Similarly, chiral rhodium or ruthenium catalysts are employed in industrial-scale asymmetric hydrogenation to produce the (S)-enantiomer.

Another significant pathway is enzymatic kinetic resolution . In this method, a racemic mixture of 1-(4-bromophenyl)ethanol (B1212655) is subjected to an enzymatic reaction that selectively acts on one enantiomer. For example, Candida antarctica lipase (B570770) B (CAL-B) can be used to selectively acetylate the (R)-enantiomer, leaving the desired this compound unreacted and thus enantiomerically enriched. This method has been shown to produce this compound with an enantiomeric excess of 95%.

Furthermore, this compound can be used as a chiral auxiliary or starting material to induce chirality in subsequent reactions. For example, its hydroxyl group can be derivatized to form a chiral ligand or directing group, which then controls the stereochemical outcome of a reaction on a different part of the molecule or in a separate reaction.

Influence of Catalyst Structure and Reaction Conditions on Enantioselectivity

The success of achieving high enantioselectivity in reactions involving this compound is intricately linked to the structure of the catalyst and the specific reaction conditions employed.

Catalyst Structure: The choice of catalyst is paramount. In the asymmetric reduction of 4-bromoacetophenone, the chirality of the resulting alcohol is dictated by the chiral ligand coordinated to the metal center of the catalyst. For example, the use of a ruthenium catalyst with the (R,R)-TsDPEN ligand leads to the formation of this compound. The steric and electronic properties of the ligand create a chiral environment around the catalytic site, favoring the approach of the substrate from one direction over the other. The C2-symmetric design of many chiral ligands, like those used in iodine(III)-catalyzed dioxygenation reactions, is a common strategy to achieve high enantioselectivity. thieme-connect.de

Reaction Conditions: Several reaction parameters can be fine-tuned to maximize enantioselectivity:

Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. For instance, the asymmetric addition of methyltriisopropoxytitanium to 4-bromobenzaldehyde (B125591) using a specific chiral ligand showed increased enantioselectivity when the temperature was lowered from room temperature to 0 °C. mmu.ac.uk

Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states. In the aforementioned methyltitanium addition, switching the solvent from toluene (B28343) to diethyl ether resulted in a significant improvement in enantioselectivity. mmu.ac.uk

pH: In enzymatic reactions, pH is a critical factor. For the biocatalytic production of (R)-1-(4-bromophenyl)-ethanol via asymmetric reduction using Aspergillus niger, a pH of 7 was found to be optimal, yielding the highest enantiomeric excess of 99.9%. researchgate.netscialert.net Variations in pH can alter the ionization state of the enzyme and substrate, thereby affecting enzymatic activity and enantioselectivity. scialert.net

Reactant Concentration and Catalyst Loading: The concentration of reactants and the catalyst-to-substrate ratio can also impact the stereochemical outcome. In some cases, reducing the catalyst loading can be achieved without a significant loss of enantioselectivity, which is economically and environmentally beneficial. mmu.ac.uk

The following table summarizes the effect of various conditions on the enantioselectivity of reactions involving the synthesis of chiral 1-(4-bromophenyl)ethanol.

| Reaction Type | Catalyst/Enzyme | Key Condition | Effect on Enantioselectivity | Reference |

| Asymmetric Transfer Hydrogenation | [RuCl(η⁶-p-cymene)((R,R)-TsDPEN)] | 40°C, HCO₂Na, iPrOH/H₂O | >90% ee for (S)-enantiomer | |

| Enzymatic Kinetic Resolution | Candida antarctica lipase B (CAL-B) | Hexane, 70°C | 95% ee for (S)-alcohol | |

| Asymmetric Reduction | Aspergillus niger | pH 7, 30°C, 48h | 99.9% ee for (R)-enantiomer | researchgate.netscialert.net |

| Asymmetric Methyltitanium Addition | Chiral Ligand L1 | 0°C, Et₂O | 97% ee | mmu.ac.uk |

Elucidation of Rate-Determining Steps and Transition State Geometries

For many metal-catalyzed asymmetric reactions, the formation of the new stereocenter occurs in the rate-determining step. In the case of the ruthenium-catalyzed crotylation of alcohols, a proposed mechanism involves a series of steps including β-hydride elimination to form an aldehyde and a ruthenium hydride, followed by hydroruthenation and carbonyl addition via a closed Zimmerman-Traxler type transition structure. nih.gov The geometry of this transition state, which is influenced by the chiral ligand, dictates the stereochemical outcome of the reaction.

Computational studies, such as those using Molecular Electron Density Theory (MEDT), can provide valuable insights into transition state geometries. researchgate.net These studies can help rationalize the observed stereoselectivity by comparing the energies of the different possible diastereomeric transition states. The transition state leading to the major enantiomer will have a lower activation energy than the one leading to the minor enantiomer.

For example, in asymmetric Diels-Alder reactions catalyzed by a chiral ruthenium complex, the proposed transition state involves the coordination of the dienophile to the metal center in a specific conformation that minimizes steric interactions and maximizes favorable electronic interactions, leading to high enantioselectivity. acs.org

Understanding Diastereomeric and Enantiomeric Purity Evolution

The evolution of diastereomeric and enantiomeric purity throughout a reaction or purification process is a key consideration in asymmetric synthesis.

Diastereomeric Purity: When a chiral molecule like this compound reacts to form a new stereocenter, diastereomers can be produced. The ratio of these diastereomers is determined by the stereoselectivity of the reaction. In cases of high diastereoselectivity, one diastereomer is formed in significant excess. The separation of diastereomers can often be achieved by standard chromatographic techniques like HPLC on silica (B1680970) gel. mdpi.com For example, racemic 1-(4-bromophenyl)ethanol can be esterified with a chiral acid to form diastereomeric esters, which can then be separated. mdpi.com

Enantiomeric Purity: The enantiomeric excess (ee) is a measure of the purity of an enantiomer. The evolution of enantiomeric excess can be monitored throughout a reaction. In kinetic resolutions, the ee of the unreacted starting material increases as the reaction progresses. For instance, in the lipase-catalyzed acetylation of racemic 1-(4-bromophenyl)ethanol, the ee of the remaining (S)-alcohol increases over time.

Crystallization is another powerful technique for enhancing enantiomeric purity. Preferential crystallization can be used to selectively crystallize one enantiomer from a racemic or enantioenriched mixture. rsc.org The formation of host-guest complexes with chiral hosts like modified cyclodextrins can also be used to achieve enantioseparation through crystallization. The crystallization of diastereomeric complexes formed between permethylated β-cyclodextrin and racemic 1-(4-bromophenyl)ethanol has been shown to be an effective method for enantiomeric resolution. researchgate.netresearchgate.net

The following table illustrates the separation of stereoisomers of 1-(4-bromophenyl)ethanol derivatives.

| Method | Chiral Resolving Agent/Stationary Phase | Stereoisomers Separated | Separation Principle | Reference |

| HPLC | Silica Gel | Diastereomeric esters of (±)-1-(4-bromophenyl)ethanol | Different physical properties of diastereomers | mdpi.com |

| HPLC | Chiral Stationary Phase (e.g., CCOF 5) | Enantiomers of 1-(4-bromophenyl)ethanol | Differential interaction with the chiral stationary phase | wgtn.ac.nz |

| Crystallization | Permethylated β-cyclodextrin | Enantiomers of 1-(4-bromophenyl)ethanol | Formation and preferential crystallization of diastereomeric host-guest complexes | researchgate.net |

Stereochemical Stability and Racemization Pathways

The stereochemical stability of a chiral compound refers to its ability to resist racemization, the process by which an enantiomerically pure or enriched sample converts into a racemic mixture. This compound is generally stereochemically stable under neutral conditions.

However, racemization can occur under certain conditions, typically involving the formation of a planar, achiral intermediate or a rapidly equilibrating chiral intermediate. For secondary alcohols like this compound, racemization can be promoted by acidic or basic conditions that facilitate the reversible formation of a carbocation or a resonance-stabilized carbanion, respectively.

In the context of reactions, if a chiral center is temporarily destroyed and then reformed, racemization can occur if the reformation is not stereospecific. For example, under conditions that favor an SN1 reaction at the benzylic carbon, the formation of a planar carbocation intermediate would lead to a racemic product. msu.edu

The barrier to racemization can be determined experimentally by monitoring the change in optical rotation or enantiomeric excess over time at a specific temperature. researchgate.net This allows for the calculation of the rate constant for racemization and the corresponding free energy of activation. Factors that can influence the rate of racemization include temperature, solvent polarity, and the presence of catalysts. For some chiral molecules, particularly those with rotational restriction (atropisomers), the barrier to racemization can be quite high, leading to significant stereochemical stability. researchgate.net

Synthetic Transformations and Functionalization of S 1 4 Bromophenyl Ethanol

Transformations at the Chiral Secondary Alcohol Moiety

The secondary alcohol group is a key site for a range of synthetic modifications, including oxidation, protection, and substitution, which are fundamental for its use in multistep syntheses.

Oxidation to Chiral Ketones

The oxidation of the secondary alcohol in (S)-1-(4-Bromophenyl)ethanol to its corresponding ketone, 4-bromoacetophenone, is a common transformation. This reaction is typically achieved using various oxidizing agents. For instance, chromium trioxide (CrO₃) in acidic conditions or pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) can effectively mediate this oxidation.

In addition to chemical methods, biocatalytic approaches have been explored. For example, studies have shown that certain microorganisms can perform this oxidation. In one such study, the biocatalyst Dioscorea alata was used to oxidize the (R)-enantiomer of 1-(4-bromophenyl)ethanol (B1212655), leaving the (S)-enantiomer unreacted with high enantiomeric excess. semanticscholar.org This highlights the potential for enantioselective bio-oxidation in kinetic resolutions. semanticscholar.orgresearchgate.net

Table 1: Chemical Oxidation of this compound

| Oxidizing Agent | Conditions | Yield |

|---|---|---|

| CrO₃, H₂SO₄ | 0°C, 2 h | 85% |

Esterification and Etherification for Protecting Group Chemistry and Derivatization

The hydroxyl group of this compound can be readily converted into esters and ethers. These transformations are crucial for protecting the alcohol during subsequent reactions at the aryl bromide site or for creating derivatives with altered properties. google.com

Esterification is often carried out using acyl chlorides or anhydrides in the presence of a base. For instance, enzymatic kinetic resolution using lipase (B570770) B from Candida antarctica (CAL-B) involves the selective acetylation of the (R)-enantiomer, allowing for the separation of the (S)-alcohol.

Etherification can be accomplished under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base like sodium hydride to form an alkoxide, which then reacts with an alkyl halide. This strategy has been employed in the synthesis of various pharmaceutical intermediates.

Nucleophilic Substitution Reactions with Retention or Inversion of Configuration

Nucleophilic substitution at the chiral center of this compound can proceed with either retention or inversion of stereochemistry, depending on the reaction mechanism.

Inversion of Configuration (SN2): A direct, one-step SN2 reaction, characterized by backside attack of the nucleophile, leads to an inversion of the stereochemical configuration. libretexts.org This is a common pathway for primary and secondary alcohols under appropriate conditions. For an SN2 reaction to occur at a secondary alcohol, the hydroxyl group must first be converted into a good leaving group, for example, by tosylation.

Retention or Racemization (SN1): An SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked by a nucleophile from either face, typically leading to a mixture of retention and inversion products (racemization). However, in some cases, particularly with neighboring group participation or in specific solvent systems, a degree of retention can be observed. Complete retention of configuration is less common but can be achieved through multi-step sequences involving double inversions. fiveable.me

Reactions Involving the Aryl Bromide Functional Group

The bromine atom on the phenyl ring opens up a vast array of synthetic possibilities, most notably through transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds using catalysts, typically based on palladium or nickel. acs.org

The Suzuki-Miyaura coupling is a powerful and widely used method for creating aryl-aryl bonds. mdpi.comgre.ac.uk In this reaction, the aryl bromide of a derivative of this compound is coupled with an organoboron compound, such as an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net

This reaction is highly versatile and tolerates a wide range of functional groups, making it possible to construct complex biphenyl (B1667301) structures while preserving the stereochemical integrity of the chiral center. The choice of catalyst, base, and solvent is crucial for achieving high yields and preventing side reactions. For example, Pd(PPh₃)₄ is a commonly used catalyst for such transformations. researchgate.net

Table 2: Example of Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product |

|---|

Sonogashira Coupling for Aryl-Alkyne Construction

The Sonogashira reaction provides a powerful method for the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org this compound can be effectively coupled with various terminal alkynes under Sonogashira conditions to yield chiral aryl-alkyne derivatives. These reactions are valuable for the synthesis of complex molecules, including natural products and materials with specific electronic properties. libretexts.orgwikipedia.org The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl, making the bromo-substituent on the starting material well-suited for this transformation. wikipedia.org

For instance, the coupling of this compound with terminal alkynes can be achieved using a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine (B1218219) ligand, along with a copper(I) salt like CuI. The reaction is typically carried out in a suitable solvent, such as an amine or a mixture of solvents including an amine, which also serves as the base.

A study on enantioselective tandem reactions demonstrated the synthesis of (S)-1-(4-((4-chlorophenyl)ethynyl)phenyl)ethanol and (S)-1-(4-((4-bromophenyl)ethynyl)phenyl)ethanol, showcasing the utility of Sonogashira coupling in constructing chiral molecules with extended π-systems. rsc.org

Table 1: Examples of Sonogashira Coupling Reactions with Aryl Halides

| Aryl Halide | Alkyne | Catalyst System | Product | Reference |

| Iodobenzene | Acetylene | Pd(Ph₃)₄Cl₂ / CuI | Phenylacetylene | libretexts.org |

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd catalyst | bis(4-Bromophenyl)acetylene | wikipedia.org |

| This compound | 4-Chlorophenylacetylene | Not specified | (S)-1-(4-((4-chlorophenyl)ethynyl)phenyl)ethanol | rsc.org |

| This compound | 4-Bromophenylacetylene | Not specified | (S)-1-(4-((4-bromophenyl)ethynyl)phenyl)ethanol | rsc.org |

Negishi and Stille Coupling Applications

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide. While specific examples detailing the Negishi coupling of this compound are not prevalent in the provided search results, the general applicability of this reaction to aryl bromides suggests its potential for forming carbon-carbon bonds with this substrate.

Stille Coupling: The Stille reaction is a versatile cross-coupling method that utilizes a palladium catalyst to couple an organotin compound with an organic halide. researchgate.net This reaction is known for its tolerance of a wide range of functional groups. The bromo-substituent of this compound makes it a suitable substrate for Stille coupling, enabling the introduction of various alkyl, vinyl, or aryl groups. ambeed.comambeed.com For example, the synthesis of ditopic bis-terpyridines has been achieved through the Stille coupling of a bromophenyl-functionalized terpyridine with a stannyl (B1234572) reagent. researchgate.net

C-N and C-O Cross-Coupling for Heteroatom Incorporation

C-N Cross-Coupling (Buchwald-Hartwig Amination): The palladium-catalyzed coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, is a fundamental method for the synthesis of arylamines. acs.org This reaction can be applied to this compound to introduce a variety of nitrogen-containing functional groups. The development of specialized ligands has greatly expanded the scope and efficiency of this transformation. acs.org

C-O Cross-Coupling (Ullmann Condensation): The formation of diaryl ethers can be achieved through the copper-catalyzed Ullmann condensation or, more recently, through palladium-catalyzed C-O cross-coupling reactions. rsc.org These methods allow for the coupling of this compound with phenols or alcohols to form the corresponding ether linkage. The traditional Ullmann reaction often requires harsh conditions, but modern catalytic systems have enabled these transformations under milder conditions. rsc.org Gold-catalyzed C-O bond forming reactions have also been reported, expanding the toolkit for such transformations. rsc.org

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

The bromine atom of this compound can be readily exchanged with a metal, typically lithium or magnesium, to form an organometallic intermediate. This transformation dramatically inverts the polarity of the carbon atom attached to the halogen, turning it from an electrophilic to a nucleophilic center.

This is commonly achieved by treating the aryl bromide with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. Alternatively, the Grignard reagent can be formed by reacting the aryl bromide with magnesium metal. cmu.edulibretexts.org These highly reactive organometallic intermediates can then be quenched with a wide variety of electrophiles to introduce new functional groups onto the aromatic ring.

For example, the resulting aryllithium or Grignard reagent can react with aldehydes or ketones to form new secondary or tertiary alcohols, with carbon dioxide to yield carboxylic acids, or with other electrophiles to introduce alkyl, silyl (B83357), or other functionalities. The preparation of functionalized Grignard reagents at low temperatures allows for subsequent reactions with various electrophiles, including benzaldehyde (B42025) and benzoyl chloride. cmu.edu

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comcdnsciencepub.com

In the case of this compound, the phenyl ring is not strongly activated towards traditional SNAr reactions. The bromo substituent itself is a deactivating group, and the hydroxyethyl (B10761427) group is only weakly activating. Therefore, direct nucleophilic displacement of the bromine atom by common nucleophiles under standard SNAr conditions is generally not a favored pathway. However, under forcing conditions or with highly reactive nucleophiles, some substitution may be possible. It is important to note that the presence of a strong base could potentially lead to elimination of the benzylic alcohol to form a styrene (B11656) derivative, or other side reactions.

Tandem and Cascade Reactions Incorporating Both Functional Handles

One example of a tandem process involves an initial cross-coupling reaction at the bromide position, followed by a reaction involving the hydroxyl group. For instance, a Suzuki-Miyaura cross-coupling of this compound with a suitable boronic acid could be followed by an in-situ oxidation of the alcohol to a ketone. Chemoenzymatic one-pot reactions have been developed for the synthesis of chiral biphenyl derivatives, combining a lipase-catalyzed stereoselective hydrolysis with a palladium-catalyzed Suzuki cross-coupling. researchgate.net

Cascade reactions initiated by transformations on either the bromine or the alcohol functional group can lead to the formation of complex polycyclic structures. For example, an intramolecular Heck reaction could be envisioned if a suitable olefinic tether is introduced via the alcohol functionality. Similarly, a tandem hydration and transfer hydrogenation of alkynes has been developed to synthesize alcohols, showcasing a one-pot process that could be conceptually applied to derivatives of this compound.

Applications of S 1 4 Bromophenyl Ethanol As a Chiral Scaffold in Advanced Organic Synthesis

Utilization as a Chiral Building Block for Pharmacologically Active Compounds

The enantiomeric purity of (S)-1-(4-Bromophenyl)ethanol is paramount in medicinal chemistry, where the specific stereochemistry of a molecule can dictate its biological activity. chemimpex.comcymitquimica.com

Synthesis of Enantiopure Drug Candidates and Intermediates in Pharmaceutical Research

This compound is a valuable precursor in the synthesis of enantiomerically pure drug candidates and their intermediates. chemimpex.comguidechem.com Its defined stereocenter is incorporated into the final drug molecule, ensuring the desired therapeutic effect. For instance, it is utilized in the creation of anti-inflammatory and analgesic agents. chemimpex.com The synthesis often involves the asymmetric reduction of 4-bromoacetophenone using chiral catalysts to produce the (S)-enantiomer with high purity.

One notable application is in the synthesis of photochemically active compounds like phthalocyanines, which have potential in photodynamic therapy (PDT). pharmaffiliates.comresearchgate.net The chirality introduced by this compound can influence the photophysical properties and biological interactions of these macrocycles. researchgate.netmdpi.com

| Drug Candidate/Intermediate Class | Synthetic Application of this compound |

| Anti-inflammatory agents | Serves as a chiral building block to construct the specific stereoisomer responsible for the desired pharmacological activity. chemimpex.com |

| Analgesic agents | Utilized for its defined stereochemistry, which is crucial for the efficacy of the final drug. chemimpex.com |

| Photodynamic therapy (PDT) agents | Incorporated into phthalocyanine (B1677752) structures to influence their photochemical and biological properties. pharmaffiliates.comresearchgate.netmdpi.com |

Chiral Drug Design and Asymmetric Synthesis Strategies

The design of chiral drugs often relies on the availability of versatile chiral synthons like this compound. Asymmetric synthesis strategies are employed to create complex drug molecules with high enantiomeric purity. These strategies can involve chemoenzymatic processes, where enzymes like carbonyl reductases are used for the stereoselective reduction of the corresponding ketone.

Various asymmetric synthesis strategies that can involve this compound or its precursor include:

Asymmetric Hydrogenation: The use of chiral rhodium or ruthenium catalysts for the reduction of 4-bromoacetophenone.

Enzymatic Resolution: Utilizing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired (S)-alcohol. mdpi.com

Organocatalytic Reactions: Employing small organic molecules as catalysts to control the stereochemical outcome of a reaction. uva.esacs.org

Role in the Synthesis of Agrochemicals and Specialty Chemicals

Beyond pharmaceuticals, this compound is an important intermediate in the synthesis of agrochemicals. chemimpex.comcymitquimica.com It is a key component in the production of certain pyrethroid insecticides, which are valued for their high efficiency, broad-spectrum activity, and biodegradability. hsppharma.com For example, it can be used in the synthesis of tefluthrin, a soil insecticide. hsppharma.com The specific stereochemistry of these agrochemicals is often crucial for their biological activity against target pests.

Precursor for the Development of Novel Chiral Ligands and Organocatalysts

The chiral nature of this compound makes it a valuable starting material for the synthesis of new chiral ligands and organocatalysts. These ligands can be used in transition-metal-catalyzed asymmetric reactions, while organocatalysts offer a metal-free alternative for stereoselective transformations. The development of such catalysts is a significant area of research in organic chemistry, aiming to create more efficient and environmentally friendly synthetic methods.

Applications in the Preparation of Chiral Materials

The unique properties of this compound also extend to the field of materials science. chemimpex.com

Liquid Crystal Synthesis and Chiral Recognition Materials

The distinct stereochemistry of this compound makes it a valuable chiral scaffold in the development of advanced materials, particularly in the fields of liquid crystal synthesis and chiral recognition. Its well-defined chiral center can be exploited to induce chirality in achiral systems or to create environments capable of distinguishing between other enantiomers.

Liquid Crystal Synthesis

In the realm of liquid crystals, chirality is a crucial property that dictates the formation of unique ordered phases. dakenchem.com When a chiral molecule, known as a chiral dopant, is introduced into an achiral nematic liquid crystal host, it can induce a helical superstructure, transforming the nematic phase into a chiral nematic (or cholesteric) phase. dakenchem.comwalisongo.ac.id The handedness and pitch of this helix are determined by the molecular structure and concentration of the chiral dopant. dakenchem.comresearchgate.net

While direct synthesis of liquid crystal molecules incorporating this compound as the core chiral mesogen is not extensively documented in the provided search results, its role as a chiral dopant is a key application. The principle involves dissolving a small amount of the chiral alcohol or a derivative into a nematic host. walisongo.ac.idmdpi.com The chirality of the this compound molecule disrupts the parallel alignment of the nematic phase, forcing the molecules into a continuous helical twist. This induced chirality is fundamental for applications such as thermochromic devices, selective reflection filters, and certain types of liquid crystal displays.

Research has shown that derivatives of similar chiral alcohols are effective in inducing cholesteric phases. For instance, chiral imines synthesized from chiral amines have been successfully used as dopants to create cholesteric liquid crystalline materials. walisongo.ac.id The effectiveness of a chiral dopant is often quantified by its Helical Twisting Power (HTP), which measures the ability of the dopant to induce a helical structure in a given nematic host. dakenchem.comresearchgate.net

Chiral Recognition Materials

The ability of a chiral molecule to selectively interact with one enantiomer over another is the basis of chiral recognition. This compound and its derivatives are utilized in creating materials and systems designed for the separation and analysis of racemic mixtures.

One of the most significant applications is in the field of chiral chromatography . Here, chiral selectors are immobilized onto a stationary phase to create a Chiral Stationary Phase (CSP). The enantiomers of a racemic mixture, when passed through the column, interact differently with the CSP, leading to different retention times and thus, separation.

This compound itself can be the analyte separated by such systems. For example, its enantiomers have been successfully separated using supercritical fluid chromatography with a chiral stationary phase based on a modified β-cyclodextrin. fagg.be Furthermore, research into chiral recognition mechanisms has utilized the enantioseparation of 1-(4-bromophenyl)ethanol (B1212655) through the formation of host-guest complexes with permethylated β-cyclodextrin, demonstrating how distinct inclusion geometries and crystal packing contribute to chiral discrimination. researchgate.net

Conversely, derivatives of this chiral alcohol can be used to create the chiral recognition sites themselves. For instance, chiral-imprinted mesoporous platinum electrodes have been developed for enantioselective electrosynthesis. rsc.org In one study, the electroreduction of 4-bromoacetophenone to 1-(4-bromophenyl)ethanol on such a chirally-imprinted surface achieved a high enantiomeric excess of around 90%. rsc.org This demonstrates the principle of creating a "molecular memory" of the chiral template on a material's surface for selective synthesis or recognition.

Another approach involves using the chiral molecule to create a chiral environment for sensing. Chiral Aggregation-Induced Emission (AIE) luminogens have been synthesized using building blocks derived from similar bromophenyl structures. researchgate.net These materials can exhibit different fluorescence responses in the presence of different enantiomers of an analyte, allowing for their differentiation and quantification. researchgate.net

The following table summarizes data from a study on the enantiomeric separation of 1-(4-bromophenyl)ethylamine, a closely related compound, using a chiral stationary phase, illustrating the principle of chiral recognition in HPLC. researchgate.net

| Mobile Phase Composition (Acetonitrile in 0.1% HClO₄) | Retention Factor k' (R-enantiomer) | Retention Factor k' (S-enantiomer) | Separation Factor (α) |

| 5% | 12.8 | 10.8 | 1.18 |

| 10% | 7.5 | 6.5 | 1.15 |

| 15% | 4.8 | 4.2 | 1.14 |

| 20% | 3.2 | 2.8 | 1.14 |

Advanced Analytical and Spectroscopic Methodologies for Stereochemical Characterization

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) stands as a cornerstone for the enantiomeric analysis of chiral compounds like 1-(4-Bromophenyl)ethanol (B1212655). This technique offers both high resolution and sensitivity for separating enantiomers.

Method Development for Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess (ee) is critical in assessing the purity of a single enantiomer sample. For 1-(4-Bromophenyl)ethanol, HPLC methods are developed using various commercially available chiral columns. The selection of the CSP and the mobile phase composition are key to achieving baseline separation of the (R) and (S) enantiomers.

A common approach involves the use of polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. For instance, amylose-based columns have been successfully employed for the enantiomeric separation of related compounds. researchgate.net The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695). The addition of small amounts of an acidic or basic modifier, like trifluoroacetic acid (TFA) or diethylamine, can significantly improve peak shape and resolution.

The development of a robust HPLC method requires the optimization of several parameters, including the mobile phase composition, flow rate, and column temperature, to achieve a good resolution factor (Rs) between the enantiomeric peaks. mdpi.comnih.gov A resolution factor greater than 1.5 is generally considered indicative of a good separation, allowing for accurate quantification of the enantiomeric excess.

Table 1: Exemplary HPLC Conditions for Enantiomeric Excess (ee) Determination of 1-(4-Bromophenyl)ethanol Derivatives

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | (R,R) Whelk-O1 | Amylose-based researchgate.net |

| Mobile Phase | n-Hexane:Ethanol:TFA:Isopropylamine (95:5:0.1:0.025) | n-Hexane:Isopropanol:Diethylamine (variable ratios) researchgate.net |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection Wavelength | 225 nm | Not Specified |

| Resolution (Rs) | > 2.5 | Not Specified |

Preparative Chiral HPLC for Enantiomer Separation

Beyond analytical determination of ee, preparative chiral HPLC is utilized for the isolation of pure enantiomers on a larger scale. almacgroup.com This is particularly valuable in research and development for obtaining enantiopure standards for biological testing or further synthetic transformations. The principles of preparative HPLC are similar to analytical HPLC, but with larger column dimensions and higher sample loading capacities. bgb-analytik.com

The goal of preparative separation is to maximize throughput while maintaining sufficient resolution to collect fractions of high enantiomeric purity. Often, methods developed at the analytical scale are scaled up to preparative conditions. This involves adjusting the flow rate and sample concentration to optimize the separation on a larger column. The collected fractions containing the desired enantiomer are then concentrated to yield the pure compound.

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with chiral capillary columns offers another powerful technique for the enantioseparation of volatile chiral compounds like 1-(4-Bromophenyl)ethanol. conicet.gov.arwiley-vch.de This method is known for its high efficiency and sensitivity.

For the analysis of 1-(4-Bromophenyl)ethanol, a chiral stationary phase is coated onto the inner wall of a long, thin capillary column. The choice of the chiral selector in the stationary phase is crucial for achieving separation. In one documented method, a chiral capillary column was used under specific temperature programming to resolve the enantiomers. conicet.gov.ar The retention time for (R)-1-(4-bromophenyl)ethanol was reported as 20.71 minutes, while the (S)-enantiomer eluted at 26.36 minutes under isothermal conditions at 130 °C. wiley-vch.de Another study reported retention times of 33.44 minutes for the (R)-enantiomer and 34.18 minutes for the (S)-enantiomer under a temperature gradient. conicet.gov.ar The significant difference in retention times allows for accurate determination of the enantiomeric composition.

Table 2: GC Conditions for Enantiomeric Separation of 1-(4-Bromophenyl)ethanol

| Parameter | Condition 1 wiley-vch.de | Condition 2 conicet.gov.ar |

| Column Temperature | 130 °C (isothermal) | 100 °C to 200 °C at 2 °C/min |

| Retention Time (R-enantiomer) | 20.71 min | 33.44 min |

| Retention Time (S-enantiomer) | 26.36 min | 34.18 min |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, and with the aid of chiral auxiliaries, it becomes a powerful method for determining stereochemistry and assessing enantiomeric purity.

Chiral Shift Reagents and Chiral Auxiliary Strategies

To distinguish between enantiomers by NMR, a chiral environment must be introduced. This is commonly achieved by using chiral shift reagents (CSRs) or by derivatizing the chiral alcohol with a chiral derivatizing agent (CDA), also known as a chiral auxiliary. researchgate.netresearchgate.net

One widely used strategy is the Mosher's acid method, or its modern variations, where the chiral alcohol is esterified with a chiral acid, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). tcichemicals.comnih.gov This creates a pair of diastereomers which, unlike the original enantiomers, will exhibit distinct signals in the NMR spectrum. researchgate.net By analyzing the differences in the chemical shifts (Δδ) of the protons near the stereocenter in the two diastereomeric esters, the absolute configuration of the original alcohol can be determined. tcichemicals.com

Another approach involves the use of chiral solvating agents (CSAs), which form transient diastereomeric complexes with the enantiomers, leading to the separation of NMR signals without the need for covalent bond formation. researchgate.net For 1-(4-bromophenyl)ethanol, derivatization with a chiral acid like camphorsultam-phthalic acid has been shown to produce diastereomeric esters that can be separated by HPLC, and their structures can be confirmed by X-ray analysis, which in turn establishes the absolute configuration of the alcohol. mdpi.com

Advanced NMR Techniques for Configuration Elucidation

Advanced NMR techniques, such as two-dimensional (2D) NMR experiments, can provide more detailed structural information and aid in the assignment of absolute configuration. nih.gov For instance, Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROESY) experiments can reveal through-space proximities between protons in the diastereomeric derivatives, providing crucial information about their preferred conformations in solution. nih.gov This conformational information is key to the correct application of models like the Mosher's method for assigning absolute configuration. researchgate.net

Furthermore, quantum chemical calculations can be used in conjunction with experimental NMR data to predict the chemical shifts of the diastereomers, offering a theoretical basis to support the experimental assignment of the absolute configuration. rsc.org The combination of derivatization with a chiral auxiliary and analysis by advanced NMR techniques provides a robust and reliable method for the complete stereochemical characterization of (S)-1-(4-Bromophenyl)ethanol. nih.gov The characteristic 1H NMR spectrum of 1-(4-bromophenyl)ethanol shows a para-substituted aromatic system, which appears as two "doublets" for the aromatic protons. rsc.org

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic methods that measure the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.nethebmu.edu.cnencyclopedia.pub These techniques provide detailed information about the stereochemistry of a molecule in solution. researchgate.netmdpi.com

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, corresponding to the vibrational transitions within a molecule. pageplace.de A key advantage of VCD is that it can be applied to a wide range of chiral molecules, including those that lack a chromophore necessary for ECD analysis. researchgate.net The VCD spectrum of one enantiomer is the mirror image of the other, making it a definitive tool for assigning absolute configuration when compared with theoretical calculations. pageplace.de

The process involves measuring the experimental VCD spectrum of this compound and comparing it to the theoretically predicted spectra for both the (S) and (R) enantiomers. These theoretical spectra are typically generated using Density Functional Theory (DFT) calculations. researchgate.net The absolute configuration is assigned based on the best match between the experimental and calculated spectra. For chiral secondary alcohols, specific vibrational modes, such as the C-O and O-H stretching and bending vibrations, often give rise to characteristic VCD signals that are sensitive to the stereochemistry at the chiral center. researchgate.net

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light, which excites electrons to higher energy states. encyclopedia.pubull.es While ECD requires the presence of a chromophore, the phenyl group in this compound serves this purpose. ull.es Similar to VCD, the ECD spectrum of one enantiomer is the mirror image of the other.

To determine the absolute configuration of this compound using ECD, its experimental spectrum is compared with the spectra predicted by time-dependent DFT (TD-DFT) calculations for both enantiomers. The correlation between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. researchgate.net